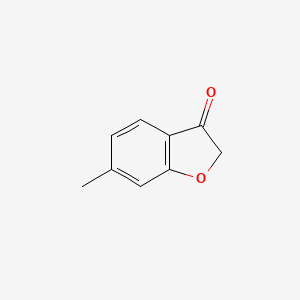

6-methylbenzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAUANQYMZUJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943157 | |

| Record name | 6-Methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20895-41-4 | |

| Record name | 3(2H)-Benzofuranone, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020895414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-methylbenzofuran-3(2H)-one chemical structure and properties

An In-depth Technical Guide to 6-Methylbenzofuran-3(2H)-one: Structure, Synthesis, and Applications

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as the structural core of numerous natural products and synthetic compounds with significant biological activity.[1][2] These compounds exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] Among the various derivatives, benzofuran-3(2H)-ones, also known as aurones or coumaranones, serve as crucial intermediates and pharmacophores in their own right.[5] This guide focuses on a specific derivative, this compound, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, synthetic methodologies, and its emerging role in the development of novel therapeutic agents.

Molecular Profile and Chemical Identity

This compound is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a dihydrofuranone ring, with a methyl group substituent at the 6-position of the bicyclic system.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties for this compound is provided below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Synonym | 6-Methyl-1-benzofuran-3-one | [6] |

| CAS Number | 20895-41-4 | [6] |

| Molecular Formula | C₉H₈O₂ | [6] |

| Molecular Weight | 148.16 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [6] |

| LogP (Octanol/Water Partition Coeff.) | 1.57 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 0 | [6] |

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. Based on its functional groups and structural analogues, the following spectral characteristics are anticipated.[5][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:

-

A singlet for the aromatic proton at C7, shifted downfield due to deshielding from the adjacent carbonyl group.

-

A doublet or singlet for the aromatic proton at C5.

-

A doublet for the aromatic proton at C4.

-

A sharp singlet corresponding to the two methylene protons (C2-H₂) in the range of δ 4.6-4.8 ppm.[5]

-

A singlet for the three methyl protons (C6-CH₃) around δ 2.3-2.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal:

-

A peak for the carbonyl carbon (C3) significantly downfield, typically >195 ppm.[5]

-

Six distinct signals in the aromatic region (approx. 110-175 ppm) for the carbons of the benzene ring and the enol-ether carbon (C7a).

-

A signal for the methylene carbon (C2) adjacent to the oxygen atom.

-

A signal for the methyl carbon (C6-CH₃) in the aliphatic region, typically around 20-22 ppm.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by:

-

A strong, sharp absorption band for the C=O (ketone) stretch, expected around 1715-1725 cm⁻¹.[7]

-

Several bands corresponding to aromatic C=C stretching in the 1450-1620 cm⁻¹ region.

-

A prominent C-O-C (ether) stretching band.

-

C-H stretching bands for the aromatic, methylene, and methyl groups.

-

-

MS (Mass Spectrometry): Under electron ionization (EI-MS), the mass spectrum would show a distinct molecular ion peak [M]⁺ at m/z = 148, corresponding to its molecular weight.

Synthesis and Mechanistic Considerations

The synthesis of the benzofuran-3(2H)-one core is a well-documented area of organic chemistry, with multiple strategies available.[8] These methods often involve the intramolecular cyclization of a suitably substituted phenolic precursor.

General Synthetic Strategy: Intramolecular Cyclization

A common and versatile approach involves the reaction of a substituted phenol with an α-halo ester or acid, followed by an intramolecular Friedel-Crafts acylation or a similar cyclization event to form the five-membered dihydrofuranone ring. For this compound, the logical starting material would be p-cresol (4-methylphenol).

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields.[9] A plausible protocol for the synthesis of this compound, adapted from methodologies for similar structures, is detailed below.[5]

Objective: To synthesize this compound via a microwave-assisted intramolecular cyclization.

Materials:

-

Methyl 2-(2-methoxy-2-oxoethoxy)-4-methylbenzoate (precursor, synthesized from 4-methylsalicylic acid)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Microwave synthesis reactor

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the precursor, methyl 2-(2-methoxy-2-oxoethoxy)-4-methylbenzoate (1.0 mmol), and potassium carbonate (1.5 mmol).

-

Solvent Addition: Add 5 mL of anhydrous DMF to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20-30 minutes.

-

Scientific Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing the reaction time compared to conventional heating.[9] DMF is used as a high-boiling polar aprotic solvent suitable for microwave conditions. K₂CO₃ acts as the base to facilitate the cyclization.

-

-

Reaction Quenching and Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water and extract with ethyl acetate (3 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.[5]

-

Self-Validation: The purity of the final product must be confirmed by TLC, and its identity verified using the spectroscopic methods outlined in Section 2 (NMR, MS, IR). The yield is expected to be in the range of 43-58%.[9]

-

Reactivity and Applications in Drug Discovery

The chemical structure of this compound offers several sites for further chemical modification, making it a valuable building block for creating libraries of bioactive compounds.

Caption: Key reactive sites on the this compound scaffold.

The most significant reactive site is the C2 methylene group, which is activated by the adjacent carbonyl. This allows for facile condensation reactions (e.g., Knoevenagel or aldol-type condensations) with various aldehydes to form 2-benzylidenebenzofuran-3(2H)-ones, a class of compounds known as aurones.[3][10] These aurone derivatives have demonstrated potent biological activities.

A study on (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives (structurally related to derivatives of the title compound) revealed significant antimicrobial activity.[3] This highlights the potential of the 6-methylbenzofuranone core as a scaffold for developing new anti-infective agents.

| Compound ID (Substituent R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Source |

| 2a (4-Br) | 25 | 50 | 50 | [3] |

| 2b (4-Cl) | 25 | 50 | 50 | [3] |

| 2c (4-F) | 50 | 100 | 100 | [3] |

| 2d (4-NO₂) | 12.5 | 25 | 25 | [3] |

Table adapted from data on structurally related 7-methyl derivatives, demonstrating the scaffold's potential.[3]

The data shows that decorating the core scaffold, particularly with electron-withdrawing groups like nitro (2d), can lead to potent antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[3] Furthermore, other substituted benzofurans have shown promising anticancer activity against cell lines such as lung carcinoma (A549) and hepatocellular carcinoma (HepG2).[3][11]

Conclusion

This compound is a structurally important heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and, most importantly, its potential for derivatization make it a valuable scaffold for the development of novel therapeutic agents. The demonstrated antimicrobial and anticancer activities of its close analogues underscore the significance of the 6-methylbenzofuranone core. Further exploration of this molecule and its derivatives is warranted to unlock its full potential in drug discovery and development programs.

References

-

ResearchGate. Synthetic methods of benzofuran-3(2H)-ones. [Link]

-

ResearchGate. Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. [Link]

-

ACS Publications. TCT-Mediated and Water-Controlled Synthesis of Benzofuran-3(2H)-ones Bearing a Quaternary Carbon Center via a Radical Process Using Dimethyl Sulfoxide as a Dual Synthon. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. [Link]

-

ResearchGate. Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. [Link]

-

PubChem. (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one. [Link]

-

Beaudry Research Group, Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

-

MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

-

SciSpace. An Update on Natural Occurrence and Biological Activity of Benzofurans. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 9. 6-Methylbenzofuran-2,3-dione|Research Chemical [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and origin of benzofuranone compounds

An In-depth Technical Guide to the Discovery and Origin of Benzofuranone Compounds

Authored by a Senior Application Scientist

Abstract

The benzofuranone core is a privileged heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds of significant medicinal interest. This technical guide provides a comprehensive exploration of the discovery and origins of benzofuranone compounds, intended for researchers, scientists, and professionals in drug development. We will traverse the historical milestones of their initial isolation from natural sources, delve into their biosynthetic pathways, and provide an overview of key synthetic methodologies. This guide emphasizes the causality behind experimental choices and provides self-validating protocols, grounded in authoritative scientific literature.

Part 1: A Legacy of Discovery: Unearthing Benzofuranones from Nature's Apothecary

The story of benzofuranones is deeply rooted in the exploration of natural products. These compounds are not uniformly distributed in nature but are found in specific classes of organisms, most notably fungi, lichens, and certain higher plants.

Pioneering Discoveries: Griseofulvin and Usnic Acid

Two of the most well-known and historically significant compounds, while not strictly benzofuranones in their final form, share a close biosynthetic relationship and have paved the way for research into this class of compounds.

-

Griseofulvin: The Fungal "Curling Factor" : In 1939, Oxford, Raistrick, and Simonart first isolated a compound from the fungus Penicillium griseofulvum.[1][2] This compound, named griseofulvin, was later found to be identical to the "curling factor" described by Brian and Hemming in 1947, which caused abnormal curling of fungal hyphae.[2] It was not until 1958 that griseofulvin was introduced as the first oral antifungal agent for treating dermatophytic infections.[3] Its discovery was a landmark in the field of mycology and infectious disease treatment.[3][4]

-

Usnic Acid: The Lichen Metabolite : First isolated in 1844 by the German scientist W. Knop, usnic acid is a dibenzofuran derivative prominently found in various lichen species.[5][6] It is particularly abundant in genera such as Usnea, Cladonia, Lecanora, and Ramalina.[6] While technically a dibenzofuran, its biosynthesis involves intermediates that are foundational to understanding the formation of related benzofuranone structures.

Natural Sources of Benzofuranone Compounds

Benzofuranone derivatives have been isolated from a diverse array of natural sources, highlighting their widespread, albeit specific, distribution.[7][8]

| Natural Benzofuranone/Related Compound | Natural Source(s) | Year of Discovery/Isolation | Key Biological Activity |

| Griseofulvin | Penicillium griseofulvum | 1939 | Antifungal[1][3] |

| Usnic Acid | Lichens (Usnea, Cladonia spp.) | 1844 | Antibiotic, Antiviral[5][6] |

| Ailanthoidol | Zanthoxylum ailanthoides | - | Immunosuppressive, Anticancer[9][10] |

| Novel Benzofuranone Derivative | Tephrosia purpurea | 2015 | Suppression of histamine H1 gene expression[11] |

| Benzofuranone Derivatives | Eurotium rubrum (mangrove-derived fungus) | 2016 | Antioxidant[12] |

| Ethyl 2-(3,3-bis(7-acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)acryloyl) | Usnea longissima | - | Not specified[13] |

Benzofuran compounds are widely distributed in higher plants, with the Asteraceae, Rutaceae, Liliaceae, and Cyperaceae families being prominent sources.[8][14]

Part 2: The Genesis of the Scaffold: Biosynthesis of Benzofuranones

The structural complexity of benzofuranones is a testament to the elegant and efficient enzymatic machinery within the producing organisms. The biosynthesis of many of these compounds, including the related griseofulvin, proceeds through the polyketide pathway.

The Polyketide Pathway: A Molecular Assembly Line

The biosynthesis of griseofulvin in P. griseofulvum serves as an excellent model for understanding the formation of the benzofuranone backbone.[1]

-

Chain Assembly : The process begins with the synthesis of a 14-carbon poly-β-keto chain by a type I iterative polyketide synthase (PKS). This is achieved through the iterative addition of six malonyl-CoA units to an acyl-CoA starter unit.[1]

-

Cyclization and Aromatization : The linear polyketide chain undergoes a series of cyclization and aromatization reactions, mediated by cyclase and aromatase enzymes, respectively. This occurs through Claisen and aldol condensations to form a benzophenone intermediate.[1]

-

Methylation : The benzophenone intermediate is then methylated twice by S-adenosyl methionine (SAM).[1]

-

Oxidative Coupling and Ring Formation : A key step involves a phenolic oxidation, leading to the formation of diradical species. A stereospecific radical coupling then occurs, forming the characteristic tetrahydrofuranone ring of the grisan skeleton.[1]

-

Final Modifications : The resulting dehydrogriseofulvin is O-methylated by SAM and then stereoselectively reduced by NADPH to yield the final product, griseofulvin.[1]

Biosynthesis of Usnic Acid

Usnic acid is also a product of the polyketide pathway, with methylphloroacetophenone serving as a key intermediate.[5]

Caption: Simplified biosynthetic pathway of Griseofulvin.

Part 3: Constructing the Core: Key Synthetic Methodologies

The wide range of biological activities exhibited by benzofuranone derivatives has spurred the development of numerous synthetic strategies.[15][16]

Classical and Modern Approaches to the Benzofuranone Scaffold

The synthesis of the benzofuranone core can be broadly categorized into several approaches:

-

Condensation Reactions : These are among the traditional methods for constructing the benzofuranone ring system.[16]

-

Tandem Friedel-Crafts/Lactonization : This domino reaction provides an efficient route to 3,3-disubstituted-3H-benzofuran-2-one derivatives from polyphenols and suitable electrophiles.[17][18]

-

Palladium-Catalyzed Reactions : Modern organometallic chemistry has introduced powerful methods, such as the Pd-catalyzed hydroesterification of alkenylphenols, to synthesize benzofuranones with high regioselectivity.[17]

-

C-H Activation/Functionalization : The direct functionalization of C-H bonds represents a highly atom-economical approach to benzofuranone synthesis and derivatization.[16][17]

Representative Synthetic Protocol: Domino Friedel-Crafts/Lactonization

This protocol describes a general procedure for the synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives.[18]

Materials:

-

Substituted phenol (1.0 eq)

-

Electrophilic agent (e.g., diethyl ketomalonate or 3,3,3-trifluoro-methyl pyruvate) (1.1 eq)

-

Titanium tetrachloride (TiCl₄) (10 mol%)

-

Anhydrous chloroform (CHCl₃)

Procedure:

-

To a solution of the substituted phenol in anhydrous CHCl₃, add the electrophilic agent.

-

Cool the reaction mixture in an ice bath and add TiCl₄ dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous Conditions : TiCl₄ is highly sensitive to moisture, which would deactivate the catalyst.

-

Catalytic TiCl₄ : As a Lewis acid, TiCl₄ activates the electrophilic agent, facilitating the initial Friedel-Crafts alkylation of the electron-rich phenol.

-

Domino Reaction : The intramolecular lactonization occurs spontaneously after the initial alkylation, making this a highly efficient one-pot process.

Caption: General synthetic scheme for benzofuranones.

Part 4: Isolation and Structural Elucidation

The successful study of benzofuranones relies on robust methods for their isolation and characterization.

Isolation from Natural Sources: A Step-by-Step Workflow

The isolation of usnic acid from lichens provides a classic example of the general workflow.[19]

Protocol for Isolation of Usnic Acid:

-

Extraction : The lichen material (e.g., Ramalina reticulata) is extracted with a suitable organic solvent, such as acetone or an acetone/alcohol mixture.[19]

-

Precipitation : The extract is concentrated by evaporation to precipitate the crude usnic acid.[19]

-

Washing : The crude precipitate is washed sequentially with a water-soluble alkanol and an aliphatic hydrocarbon solvent to remove impurities.[19]

-

Recrystallization : The purified precipitate is recrystallized from a solvent like acetone to yield pure usnic acid crystals.[19]

Self-Validating System: The purity of the isolated compound at each stage can be monitored by thin-layer chromatography (TLC) and melting point determination. The final product's identity is confirmed by spectroscopic analysis.

Spectroscopic Characterization

The structure of novel benzofuranone compounds is elucidated using a combination of spectroscopic techniques.[20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying key functional groups, particularly the characteristic carbonyl (C=O) stretch of the lactone ring.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[13]

Part 5: Biological Activities and Therapeutic Potential

Benzofuranone derivatives exhibit a remarkable breadth of pharmacological activities, making them attractive scaffolds for drug discovery.[9][22][23][24]

-

Antifungal Activity : Griseofulvin's mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, thereby inhibiting cell division.[3][4][25] It is particularly effective against dermatophytes.[4]

-

Anticancer Activity : Numerous synthetic and natural benzofuran derivatives have demonstrated potent anticancer properties.[8][14]

-

Antiviral Activity : Certain benzofuranones have shown promise as antiviral agents, including activity against the Hepatitis C virus.[2][22]

-

Anti-inflammatory and Antioxidant Activity : The benzofuranone scaffold is also associated with anti-inflammatory and antioxidant effects.[12][14]

Caption: Mechanism of action of Griseofulvin.

Part 6: Conclusion and Future Perspectives

The journey from the discovery of naturally occurring benzofuranones to the rational design of synthetic derivatives has been a fruitful one. The diverse biological activities of this scaffold continue to inspire research in medicinal chemistry. Future efforts will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds to address unmet medical needs. The rich history and promising future of benzofuranones ensure their continued importance in the field of drug discovery and development.

References

-

Wikipedia. Griseofulvin. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Pharmacological Journey of Griseofulvin: From Discovery to Application. [Link]

-

Taylor & Francis. Griseofulvin – Knowledge and References. [Link]

-

He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28241-28263. [Link]

-

International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR, 8(5). [Link]

-

Wikipedia. Usnic acid. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR, 3(6), 336-352. [Link]

-

He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

ResearchGate. Synthetic methods of benzofuran-3(2H)-ones. [Link]

-

Britannica. Griseofulvin. [Link]

-

PharmaTutor. (2011). Benzofuran : SAR And Pharmacological activity scaffold. [Link]

-

Al-Jedah, J. H., et al. (2022). Griseofulvin: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7014. [Link]

-

MedCrave. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]

-

ResearchGate. Pharmacological Activities of Benzofuran Derivatives. [Link]

-

Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

-

He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

PubMed. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression. [Link]

-

PubMed. Isolation and identification of a new benzofuranone derivative from Usnea longissima. [Link]

-

SciSpace. (2020). An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. [Link]

-

PubMed. Usnic acid. [Link]

-

MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. [Link]

-

ResearchGate. Isolation and identification of a new benzofuranone derivative from Usnea longissima. [Link]

-

Prayogik Rasayan. (2017). Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. [Link]

-

Organic Chemistry Portal. Synthesis of Benzofuranones. [Link]

-

Organic Chemistry Portal. Synthesis of Benzofurans. [Link]

-

Rullo, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 701. [Link]

-

PubMed. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. [Link]

-

ResearchGate. Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. [Link]

-

PubMed. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. [Link]

-

ResearchGate. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. [Link]

-

Tang, Z., et al. (2021). Recent Advances on Benzofuranones: Synthesis and Transformation via C–H Functionalization. Synthesis, 53(18), 3193-3210. [Link]

-

Bhargava, S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Catalysts, 12(11), 1431. [Link]

- Google Patents.

-

ResearchGate. Usnic acid biosynthesis pathway. [Link]

-

Tighrine, A., et al. (2018). Design, synthesis and antimicrobial activity of usnic acid derivatives. Molecules, 23(5), 1032. [Link]

-

ACS Publications. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

Sources

- 1. Griseofulvin - Wikipedia [en.wikipedia.org]

- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. nbinno.com [nbinno.com]

- 5. Usnic acid - Wikipedia [en.wikipedia.org]

- 6. Usnic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsdr.org [ijsdr.org]

- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and identification of a new benzofuranone derivative from Usnea longissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 15. jocpr.com [jocpr.com]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Benzofuranone synthesis [organic-chemistry.org]

- 18. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US2522547A - Isolation of usnic acid - Google Patents [patents.google.com]

- 20. An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies (2020) | Muhammad Khalid | 40 Citations [scispace.com]

- 21. benchchem.com [benchchem.com]

- 22. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. pharmatutor.org [pharmatutor.org]

- 24. researchgate.net [researchgate.net]

- 25. Griseofulvin | Antifungal, Dermatophyte & Treatment | Britannica [britannica.com]

A Guide to the Benzofuran Scaffold in Medicinal Chemistry: From Synthesis to Therapeutic Application

Executive Summary

The benzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in a multitude of natural products and clinically approved synthetic drugs underscores its therapeutic significance.[2][4][5] Benzofuran derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and antiarrhythmic properties.[2][3][6][7] This guide provides an in-depth technical exploration of the benzofuran core, designed for researchers and drug development professionals. We will dissect its fundamental properties, delve into robust synthetic strategies, analyze its role as a dynamic pharmacophore through detailed structure-activity relationships (SAR), and project future directions for this versatile molecular framework.

The Benzofuran Core: Structural and Physicochemical Rationale

The efficacy of a drug scaffold is deeply rooted in its intrinsic physicochemical properties. The benzofuran system is no exception; its unique electronic and steric features provide a robust foundation for molecular design.

The fusion of the electron-rich furan ring with the aromatic benzene ring creates a planar, lipophilic structure with a unique distribution of electron density. This inherent lipophilicity is a critical determinant of its pharmacokinetic profile. A prime example is the antiarrhythmic drug Amiodarone , where the benzofuran ring contributes to the drug's high lipid solubility.[3] This property leads to extensive tissue distribution, particularly in adipose tissue, which acts as a reservoir, contributing to the drug's long half-life.[3] The oxygen atom in the furan ring also acts as a hydrogen bond acceptor, a crucial feature for molecular recognition and interaction with biological targets.

Caption: Numbering of the core benzofuran scaffold.

Constructing the Core: Key Synthetic Methodologies

The ability to efficiently synthesize and functionalize the benzofuran scaffold is paramount for drug discovery programs. While classical methods like the Perkin rearrangement exist, modern catalytic strategies offer superior efficiency, substrate scope, and functional group tolerance.[7]

Palladium-Catalyzed Domino Reactions: The Sonogashira Approach

One of the most robust and widely adopted methods for constructing 2,3-disubstituted benzofurans is the palladium-catalyzed domino Sonogashira coupling/cyclization reaction.[8][9] This strategy involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[8] The elegance of this approach lies in its convergence, allowing for the rapid assembly of complex scaffolds from readily available starting materials.[10]

Caption: Workflow for Sonogashira domino reaction.

Experimental Protocol: One-Pot Three-Component Synthesis via Sonogashira Coupling [8]

-

Reaction Setup: To a microwave vial, add the o-iodophenol (1.0 equiv.), terminal alkyne (1.2 equiv.), aryl iodide (1.2 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

-

Solvent and Base: Add anhydrous, degassed solvent (e.g., triethylamine or DMF) and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).

-

Reaction Conditions: Seal the vial and heat under microwave irradiation to the optimized temperature (e.g., 100-140 °C) for a specified time (e.g., 20-60 minutes). The use of microwave irradiation significantly shortens reaction times and often minimizes side product formation.[8]

-

Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation Note: The success of this one-pot protocol hinges on carefully controlling the reaction conditions to favor the initial Sonogashira coupling while preventing premature cyclization, which can lead to undesired 3H-benzofuran byproducts.[8][10] The choice of base and solvent is critical for this chemoselectivity.

Intramolecular Heck Coupling

The intramolecular Heck reaction provides a powerful pathway to 2-substituted-3-functionalized benzofurans.[11][12] This method typically starts with the synthesis of an o-iodoaryl vinyl ether, which then undergoes a palladium-catalyzed cyclization. The regioselectivity of the Heck reaction reliably forms the C-O bond, making it a predictable and valuable tool for building the benzofuran core.[12][13]

Caption: Workflow for Intramolecular Heck Coupling.

Intramolecular Wittig Reaction

The Wittig reaction offers a chemoselective route to highly functionalized benzofurans.[14][15] This approach typically involves the reaction of a phosphorus ylide with a suitably positioned ester or ketone functionality on a phenolic precursor. By carefully choosing the reagents and reaction conditions, the intramolecular Wittig reaction can be directed to selectively form the furan ring of the benzofuran system.[14][16] This method is particularly valuable for creating benzofurans with specific substituents at the 2- or 3-position.[17]

Experimental Protocol: Chemoselective Intramolecular Wittig Reaction [14]

-

Ylide Formation (In Situ): In an inert atmosphere, dissolve the Michael acceptor precursor (e.g., a substituted 2-hydroxy-cinnamaldehyde derivative) (1.2 equiv.) in anhydrous CH₂Cl₂.

-

Reagent Addition: Add tri-n-butylphosphine (Bu₃P) (1.1 equiv.) and triethylamine (Et₃N) (1.1 equiv.).

-

Acyl Chloride Addition: Add the desired acyl chloride (1.0 equiv.) to the mixture. The reaction proceeds via a Michael addition of the phosphine, followed by trapping with the acyl chloride to form a key intermediate.

-

Wittig Reaction: The in situ generated phosphorus ylide undergoes an intramolecular Wittig reaction with the phenolic ester. Stir at room temperature for the specified time (e.g., 30 minutes to several hours).

-

Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the resulting benzofuran derivative by column chromatography.

Causality Insight: The chemoselectivity between forming different heterocyclic products (e.g., oxazoles vs. benzofurans) can be controlled by the nature of the trapping reagent and the order of addition, which dictates which nucleophilic center attacks the electrophile first.[14][15]

The Benzofuran Pharmacophore: A Survey of Biological Activity

The benzofuran scaffold's true value lies in its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.

Anticancer Activity

Benzofuran derivatives have emerged as potent anticancer agents, acting through various mechanisms.[1][18][19][20] These include the inhibition of tubulin polymerization, modulation of estrogen receptor activity, and inhibition of crucial protein kinases like CDK2 and mTOR.[3]

Structure-Activity Relationship (SAR) Insights:

-

C-2 Position: Substitutions at the C-2 position, particularly with ester or other heterocyclic rings, are often critical for cytotoxic activity.[1]

-

C-6 Position: The presence of a hydroxyl group at the C-6 position has been shown to confer excellent antibacterial activity and can also influence anticancer potency.[2]

-

Halogenation: The position of a halogen atom on the benzofuran ring is a crucial determinant of its biological activity.[1]

| Derivative Class | Substitution Pattern | Target/Mechanism | Potency (Example) | Reference |

| 2-Arylbenzofurans | 2-(3,4,5-trimethoxybenzoyl) | Tubulin Polymerization Inhibitor | IC₅₀ = 16-24 nM (against various cell lines) | [21] |

| Amino-benzofurans | 5-NH₂, 6-OMe | Growth Inhibition | IC₅₀ = 16-24 nM (against L1210, HeLa, etc.) | [21] |

| Benzofuran Acylhydrazones | Varied | LSD1 Inhibition | IC₅₀ = 7.2 nM | [3] |

| Halogenated Benzofurans | Varied | Cytotoxicity | Dependent on halogen position | [1] |

Antimicrobial and Antifungal Activity

The benzofuran core is a promising scaffold for developing new antimicrobial and antifungal agents to combat rising drug resistance.[2][22][23] Derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans and Aspergillus fumigatus.[2]

Causality Insight: The antifungal potencies of certain benzofuran-based amidrazones were found to be superior to their antibacterial activities, suggesting a specific mode of action against fungal cellular machinery.[2] SAR studies have revealed that substitutions at the C-3 and C-6 positions can greatly impact antibacterial activity and strain specificity.[2] For instance, compounds bearing a hydroxyl group at C-6 demonstrated excellent activity against a panel of bacterial strains with MIC₈₀ values as low as 0.78 μg/mL.[2]

Bioisosterism: A Strategic Application

In medicinal chemistry, bioisosteric replacement is a key strategy for lead optimization, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles.[24][25] The benzofuran scaffold is an effective bioisostere for other aromatic heterocycles like indole and benzothiophene.[26][27] This replacement can alter hydrogen bonding capabilities (replacing N-H with O) and modify metabolic stability while maintaining the overall shape required for target binding.[26] For example, indole analogues have been prepared as bioisosteres of benzofuran to probe different interactions within a target's binding groove.[26]

Future Perspectives

The benzofuran scaffold remains a fertile ground for drug discovery. Future research will likely focus on:

-

Novel Synthetic Routes: Development of more efficient, sustainable, and atom-economical synthetic methods, including advanced C-H functionalization techniques.[28][29]

-

New Therapeutic Targets: Exploring the potential of benzofuran derivatives against emerging therapeutic targets in areas like viral diseases and neuroinflammation.[5][30]

-

Hybrid Molecules: Designing hybrid molecules that combine the benzofuran scaffold with other known pharmacophores to achieve synergistic effects or multi-target activity.[19]

The versatility, synthetic accessibility, and proven biological relevance of the benzofuran core ensure its continued prominence in the landscape of medicinal chemistry for years to come.

References

-

Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

-

Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

-

Shaheen, S., Siddiqui, H. L., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]

-

Eldehna, W. M., Maklad, R. M., et al. (2022). Benzofuran – Knowledge and References. Taylor & Francis. [Link]

-

Frotscher, M., et al. (1996). Structure−Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators of Tumor Cell Multidrug Resistance. Journal of Medicinal Chemistry. [Link]

-

Reddy, D., et al. (2012). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry. [Link]

-

Reddy, G. S., et al. (2015). A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. RSC Publishing. [Link]

-

Kumar, A., et al. (2024). Recent advances in C–H functionalization of 5, 6 benzo-fused N, O, S-containing heteroaromatic derivatives. ResearchGate. [Link]

-

Frotscher, M., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. PubMed. [Link]

-

Trindade, D., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

-

Flynn, B. L., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH. [Link]

-

Reddy, D., et al. (2012). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry. [Link]

-

Yao, C., et al. (2012). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. [Link]

-

Hu, L., et al. (2021). Direct Synthesis of Functionalized Benzofurans from Phenols. Synfacts. [Link]

-

Yao, C., et al. (2012). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. [Link]

-

Novák, Z. (2011). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

Anonymous. (2019). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

-

Singh, S. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls. [Link]

-

Kumar, A., & Singh, R. K. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Dawood, K. M., & Abbas, A. A. (2020). An update on benzofuran inhibitors: a patent review. PubMed. [Link]

-

Chan, J. H., et al. (1976). Annelated Furans. XVII* The Wittig Reaction of Benzofuranones. ConnectSci. [Link]

-

Wan, J., et al. (2009). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications (RSC Publishing). [Link]

-

Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. PubMed. [Link]

-

Kumar, D., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

-

Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

-

Shaheen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Eldehna, W. M., et al. (2021). Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. PubMed. [Link]

-

Heras, J., et al. (2020). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. MDPI. [Link]

-

Cera, G., & Pace, V. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. [Link]

-

Rajendran, S., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]

-

Zhang, S., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. NIH. [Link]

-

Barillari, C., & Brown, N. (2012). Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

-

Johnson, J. E. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. [Link]

-

Smith, J. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. LinkedIn. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. ijsdr.org [ijsdr.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. connectsci.au [connectsci.au]

- 18. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 19. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. drughunter.com [drughunter.com]

- 25. ctppc.org [ctppc.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 30. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Methylbenzofuran-3(2H)-one: A Technical Guide for Researchers

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2][3][4][5] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][6][7] This technical guide focuses on a specific, yet underexplored, member of this family: 6-methylbenzofuran-3(2H)-one . While direct biological data for this compound is limited, its structural features suggest significant therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals, providing a framework for investigating the biological activities of this compound. We will extrapolate from the extensive literature on related benzofuranones and 6-substituted benzofurans to hypothesize key biological activities and provide detailed, field-proven experimental protocols to validate these hypotheses.

Introduction: The Benzofuran Core and the Promise of this compound

The benzofuran ring system, a fusion of a benzene and a furan ring, is a common motif in nature and a versatile building block for synthetic chemists.[1][3][4] The diverse biological activities of benzofuran derivatives are well-documented, with numerous compounds having progressed to clinical use.[2][5] The benzofuran-3(2H)-one core, in particular, is of significant interest. The presence of a ketone functional group at the 3-position provides a key site for chemical modification and interaction with biological targets.

This compound is characterized by a methyl group at the 6-position of the benzofuran ring. This substitution is not trivial; the electronic and steric properties of the methyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. While extensive research has been conducted on various substituted benzofurans, the specific biological activities of this compound remain largely unexplored. This guide aims to bridge this knowledge gap by proposing a rational, evidence-based approach to its biological evaluation.

Hypothesized Biological Activities and Investigative Pathways

Based on the established pharmacology of structurally related benzofuran derivatives, we can hypothesize several key biological activities for this compound. For each potential activity, we will outline the scientific rationale and a corresponding experimental workflow for its investigation.

Anticancer Activity

Scientific Rationale: Numerous benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][6][8] The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.[9] The presence of the benzofuranone core in our target molecule, a feature found in other anticancer agents, provides a strong basis for investigating its potential in this area.

Experimental Workflow for Anticancer Activity Screening:

Caption: Workflow for evaluating the anticancer potential of this compound.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture selected cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the media containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Scientific Rationale: The benzofuran scaffold is a component of many natural and synthetic antimicrobial agents.[2][4] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[2] The lipophilic nature of the benzofuran ring can facilitate passage through microbial cell membranes.

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for assessing the antimicrobial activity of this compound.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth medium.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Scientific Rationale: Several benzofuran derivatives have been reported to possess anti-inflammatory properties.[5][10] These effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Experimental Workflow for Anti-inflammatory Evaluation:

Caption: Workflow for investigating the anti-inflammatory properties of this compound.

Detailed Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Include a control group with no LPS stimulation.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Synthesis and Characterization

While this guide focuses on biological evaluation, the synthesis of this compound is a critical first step. A plausible synthetic route could involve the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative. It is imperative that the synthesized compound is thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity before biological testing.

Data Summary and Interpretation

For clarity and comparative analysis, all quantitative data from the proposed experiments should be summarized in tables.

Table 1: Hypothetical Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) of this compound |

| A549 (Lung) | To be determined |

| HepG2 (Liver) | To be determined |

| MCF-7 (Breast) | To be determined |

Table 2: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) of this compound |

| Staphylococcus aureus | To be determined |

| Escherichia coli | To be determined |

| Candida albicans | To be determined |

Table 3: Hypothetical Anti-inflammatory Activity Data

| Assay | IC50 (µM) of this compound |

| NO Inhibition in RAW 264.7 cells | To be determined |

| COX-1 Inhibition | To be determined |

| COX-2 Inhibition | To be determined |

Conclusion and Future Directions

This compound represents a promising, yet understudied, scaffold for the development of new therapeutic agents. This guide provides a comprehensive, hypothesis-driven framework for its systematic biological evaluation. The proposed workflows and detailed protocols are designed to be robust and provide a solid foundation for researchers to uncover the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound. Positive results from these initial screens would warrant further investigation into the precise mechanisms of action, structure-activity relationship (SAR) studies involving derivatization of the core structure, and eventual in vivo efficacy studies. The exploration of this compound could lead to the discovery of novel lead compounds for the treatment of a range of human diseases.

References

-

MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. J Anal Pharm Res, 3(2):267‒269. [Link]

-

Al-Ostath, A., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC, National Institutes of Health. [Link]

-

Sarsam, S. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

MedCrave. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]

-

ResearchGate. (n.d.). Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. ResearchGate. [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

-

MySkinRecipes. (n.d.). 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one. MySkinRecipes. [Link]

-

Giemza, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

-

Chen, C., et al. (2018). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme. [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

Al-Amiery, A. A., et al. (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. NIH. [Link]

-

ResearchGate. (n.d.). Biologically important benzofuran analogs. ResearchGate. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Buy 6-Ethylbenzofuran-2(3H)-one [smolecule.com]

The Synthetic Landscape of 6-Methylbenzofuran-3(2H)-one: A Technical Guide for Medicinal Chemists

Introduction: The Privileged Scaffold of Benzofuran-3(2H)-one

The benzofuran-3(2H)-one core is a prominent heterocyclic motif in medicinal chemistry and natural product synthesis. Its rigid structure and capacity for diverse functionalization have made it a "privileged scaffold," forming the basis for numerous compounds with a wide array of biological activities.[1][2] Derivatives of this core have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3] The strategic placement of substituents on the benzofuranone ring system allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes a critical endeavor for drug discovery professionals.

This in-depth technical guide focuses on the synthesis of 6-methylbenzofuran-3(2H)-one and its analogs. The presence of a methyl group at the 6-position can significantly influence the biological activity and metabolic stability of the molecule. We will explore the core synthetic strategies, delve into the mechanistic underpinnings of these reactions, and provide detailed experimental protocols to empower researchers in their synthetic efforts.

Core Synthesis: Constructing the this compound Scaffold

The most common and strategically sound approach to the synthesis of this compound is through the intramolecular cyclization of a suitably substituted precursor. The Friedel-Crafts-type acylation of phenoxyacetic acids is a robust and widely employed method.

The Workhorse Reaction: Intramolecular Friedel-Crafts Acylation

This strategy involves two key stages: the synthesis of the phenoxyacetic acid precursor and its subsequent cyclization.

Stage 1: Synthesis of 2-(p-tolyloxy)acetic acid

The synthesis commences with the readily available starting material, 4-methylphenol (p-cresol). An ether linkage is formed by Williamson ether synthesis, reacting 4-methylphenol with an α-haloacetic acid ester, followed by hydrolysis to the carboxylic acid.

Experimental Protocol: Synthesis of 2-(p-tolyloxy)acetic acid

-

Materials: 4-methylphenol, ethyl chloroacetate, sodium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add 4-methylphenol and stir until a homogenous solution is obtained.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester.

-

Continue to reflux for an additional 1-2 hours.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry to yield 2-(p-tolyloxy)acetic acid.

-

Stage 2: Acid-Catalyzed Cyclization to this compound

The crucial ring-closing step is achieved by treating 2-(p-tolyloxy)acetic acid with a strong dehydrating acid, such as polyphosphoric acid (PPA) or Eaton's reagent. The acid serves a dual purpose: it activates the carboxylic acid for electrophilic attack and facilitates the dehydration that drives the reaction to completion.

Causality Behind Experimental Choices:

The choice of a strong acid like PPA is critical. PPA acts as both a solvent and a catalyst, providing a homogenous reaction medium and a high concentration of protons to promote the formation of the key acylium ion intermediate. The elevated temperature is necessary to overcome the activation energy of the intramolecular electrophilic aromatic substitution.

Mechanism of Cyclization:

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The carboxylic acid is first protonated by the strong acid, followed by the loss of a water molecule to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage. A subsequent deprotonation re-aromatizes the ring and yields the final this compound product.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-(p-tolyloxy)acetic acid, polyphosphoric acid (PPA).

-

Procedure:

-

In a round-bottom flask, place 2-(p-tolyloxy)acetic acid.

-

Add polyphosphoric acid and stir the mixture to ensure homogeneity.

-

Heat the reaction mixture to 100-120 °C in an oil bath and maintain for 1-2 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution to remove any unreacted acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

Synthesis of Analogs and Derivatives: Expanding Chemical Diversity

The this compound core is a versatile platform for the synthesis of a wide range of analogs. The active methylene group at the 2-position is particularly amenable to functionalization, most commonly through condensation reactions with aldehydes.

Knoevenagel Condensation for 2-Substituted Derivatives

A straightforward method to introduce substituents at the 2-position is the Knoevenagel condensation with aromatic aldehydes. This reaction is typically base-catalyzed and leads to the formation of 2-benzylidene derivatives.

Experimental Protocol: Synthesis of (Z)-6-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one [4]

-

Materials: this compound, 4-methylbenzaldehyde, piperidine, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound and 4-methylbenzaldehyde in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Data Presentation

| Compound | Starting Materials | Key Reagents | Yield (%) | Reference |

| 2-(p-tolyloxy)acetic acid | 4-methylphenol, ethyl chloroacetate | NaOH | High | General |

| This compound | 2-(p-tolyloxy)acetic acid | PPA | Good | [5][6] |

| (Z)-6-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one | This compound, 4-methylbenzaldehyde | Piperidine | Good | [4] |

Visualization of Synthetic Pathways

Caption: Synthetic workflow for this compound and a representative derivative.

Sources

- 1. Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. wuxibiology.com [wuxibiology.com]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

Plausible Reaction Mechanisms for the Synthesis of the Benzofuranone Scaffold

An In-Depth Technical Guide

Foreword: The Enduring Significance of the Benzofuranone Core

The benzofuranone scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds exhibiting potent biological activities.[1] Molecules incorporating this core structure, such as the antifungal agent griseofulvin and the natural antioxidant maesopsin, have demonstrated the therapeutic potential inherent to this structural class.[1] Consequently, the development of novel and efficient synthetic methodologies to access structurally diverse benzofuranones remains a topic of intense interest for researchers in medicinal chemistry and drug development. An intimate understanding of the underlying reaction mechanisms is paramount, as it not only enables the optimization of existing methods but also empowers the rational design of new synthetic strategies to construct complex molecular architectures.

This technical guide provides an in-depth exploration of the plausible reaction mechanisms governing the formation of benzofuranones. Moving beyond a simple recitation of synthetic procedures, we will dissect the intricate catalytic cycles and reaction cascades, elucidating the causal factors that dictate reaction outcomes. By grounding our discussion in authoritative literature and providing field-proven experimental protocols, this document aims to serve as a valuable resource for scientists dedicated to the art and science of organic synthesis.

Mechanism 1: Palladium-Catalyzed C-H Activation and Intramolecular Lactonization

One of the most elegant and atom-economical strategies to construct benzofuranones involves the direct functionalization of C-H bonds. Palladium catalysis has emerged as a powerful tool in this domain, enabling the synthesis of 3,3-disubstituted benzofuranones from readily available phenylacetic acids. This approach obviates the need for pre-functionalized starting materials, such as ortho-halophenols, thereby shortening synthetic sequences.

Causality and Mechanistic Rationale

The core principle of this transformation is the use of a carboxylic acid directing group to orchestrate a regioselective C-H activation at the ortho-position of the phenyl ring. The subsequent intramolecular C-O bond formation (lactonization) forges the heterocyclic ring. A key challenge in palladium catalysis is facilitating the often-difficult reductive elimination from Pd(IV) intermediates. The success of this specific reaction hinges on a Pd(II)/Pd(IV) catalytic cycle, which is enabled by the use of a strong oxidant.

Plausible Catalytic Cycle

The reaction is proposed to proceed through the following key steps, as supported by extensive mechanistic studies in the field of C-H activation[2][3]:

-

Directed C-H Activation: The phenylacetic acid substrate coordinates to the Pd(II) catalyst, forming a five-membered cyclometalated intermediate, or palladacycle. This directed C-H activation is a crucial step that ensures high regioselectivity.

-

Oxidation: An oxidant, typically a hypervalent iodine reagent like PhI(OAc)₂, oxidizes the Pd(II) center to a high-energy Pd(IV) species.

-

C-O Reductive Elimination: The key bond-forming step occurs via reductive elimination from the Pd(IV) intermediate, forming the C(aryl)-O bond and regenerating the Pd(II) catalyst. This step closes the furanone ring.

-

Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Caption: Plausible Pd(II)/Pd(IV) catalytic cycle for C-H activation/lactonization.

Self-Validating Experimental Protocol: Synthesis of 3,3-Dimethylbenzofuran-2(3H)-one

This protocol is adapted from the work of Shi and coworkers and serves as a reliable method for the synthesis of 3,3-disubstituted benzofuranones.[3]

Materials:

-

2-Phenylisobutyric acid (1 equiv, 0.2 mmol, 32.8 mg)

-

Pd(OAc)₂ (10 mol%, 0.02 mmol, 4.5 mg)

-

PhI(OAc)₂ (2 equiv, 0.4 mmol, 128.8 mg)

-

AgOAc (0.5 equiv, 0.1 mmol, 16.7 mg)

-

CsOAc (0.5 equiv, 0.1 mmol, 19.2 mg)

-

NaOAc (0.5 equiv, 0.1 mmol, 8.2 mg)

-

PhCl (1.0 mL)

-

t-BuOH (1.0 mL)

-

Schlenk tube equipped with a magnetic stir bar

Procedure:

-

To a Schlenk tube, add 2-phenylisobutyric acid, Pd(OAc)₂, PhI(OAc)₂, AgOAc, CsOAc, and NaOAc.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add PhCl and t-BuOH (1:1 solvent mixture) via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12 hours. Monitor reaction completion by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3,3-dimethylbenzofuran-2(3H)-one.

Trustworthiness Note: The combination of acetate salts (AgOAc, CsOAc, NaOAc) is crucial for buffering the reaction and facilitating the catalytic cycle. The expected yield for this specific substrate is typically high (>80%). Successful execution should yield a clean product after chromatography.

Substrate Scope and Performance

The Pd-catalyzed C-H lactonization exhibits good functional group tolerance. A summary of representative yields is presented below.

| R¹ in Phenylacetic Acid | R², R³ | Yield (%) |

| H | Me, Me | 89% |

| 4-OMe | Me, Me | 75% |

| 4-Cl | Me, Me | 81% |

| H | -(CH₂)₅- | 85% |

| Data synthesized from literature reports.[3] |

Mechanism 2: Acid-Catalyzed Tandem Friedel-Crafts/Lactonization

A classic yet powerful approach to benzofuranone synthesis involves the acid-catalyzed reaction of phenols with α-hydroxy acids or their derivatives. This metal-free method proceeds via a tandem Friedel-Crafts alkylation followed by an intramolecular lactonization cascade.

Causality and Mechanistic Rationale